BenchChemオンラインストアへようこそ!

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Glucocorticoid Receptor Agonist Inflammation

This 7-benzyloxy chromen-4-one derivative is a potent, nonsteroidal GR functional agonist (IC50 19 nM) with >50-fold selectivity over MR, making it a precise chemical probe for dissecting GR-mediated transrepression of inflammatory genes (e.g., IL-6) without steroidal transactivation crosstalk. Its moderate CYP3A4 profile (IC50 15,000 nM) and the key 7-benzyloxy substituent offer clear SAR vectors for optimizing pharmacokinetics within the chromene class. Unlike the 7-hydroxy analog (an ERβ agonist), this benzyloxy variant redirects affinity to GR—underscoring the need for exact structural specification. Secure this research tool for nuclear receptor selectivity panels and scaffold-optimization programs.

Molecular Formula C23H14ClF3O3
Molecular Weight 430.81
CAS No. 328019-73-4
Cat. No. B2666084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS328019-73-4
Molecular FormulaC23H14ClF3O3
Molecular Weight430.81
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4Cl
InChIInChI=1S/C23H14ClF3O3/c24-18-9-5-4-8-16(18)20-21(28)17-11-10-15(29-13-14-6-2-1-3-7-14)12-19(17)30-22(20)23(25,26)27/h1-12H,13H2
InChIKeyIXMNGOXRTMHAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 328019-73-4): Chemical Class and Research Context


7-(Benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic, small-molecule chromen-4-one (chromone) derivative. Its core structure is characterized by a benzyloxy group at the 7-position, a 2-chlorophenyl substituent at the 3-position, and a trifluoromethyl group at the 2-position [1]. This compound falls within a chemical class explored for nonsteroidal glucocorticoid receptor (GR) modulation, based on the chromene scaffold, as described in medicinal chemistry literature [2]. Publicly available bioactivity data for this specific compound is extremely limited, with the most notable reports being associated with GR binding and functional assays [3].

Why Generic Substitution is Not Advisable for 7-(Benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one


Within the chromen-4-one class, subtle changes in the substitution pattern—such as the position of the chlorine atom on the phenyl ring (2-chloro vs. 4-chloro) or the nature of the 7-position substituent (benzyloxy vs. hydroxy)—can profoundly alter biological activity. For instance, the 7-hydroxy analog 3-(2-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CHEMBL1082420) is a known ERβ agonist [1], while the target compound's benzyloxy group may redirect its affinity toward the glucocorticoid receptor. This demonstrates that in-class analogs are not functionally interchangeable, and direct substitution without specific comparative data risks experimental failure. A thorough, data-driven selection process is therefore essential.

Quantitative Evidence Guide for 7-(Benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 328019-73-4)


Glucocorticoid Receptor (GR) Functional Agonism: Potency in Cellular Assay

In a functional assay, the compound demonstrated potent glucocorticoid receptor (GR) agonist activity, suppressing IL-1-induced IL-6 production in HFF cells with an IC50 of 19 nM [1]. This potency is a key differentiator from the 7-hydroxy analog, which exhibits selectivity for the estrogen receptor (ERβ) with an EC50 of 33.8 nM [2], highlighting a significant shift in pharmacological profile driven by the 7-benzyloxy substitution.

Glucocorticoid Receptor Agonist Inflammation

GR Binding Affinity and Selectivity Profile over Other Steroid Receptors

The compound binds to the glucocorticoid receptor with a Ki of 40 nM, as measured by displacement of RU-486 in a fluorescence polarization assay [1]. It exhibits a marked, class-level selectivity over the mineralocorticoid receptor (MR), against which it showed only weak activity (IC50 > 2000 nM) [1]. This selectivity profile is a hallmark of the chromene-based, nonsteroidal GR antagonists class reported by Akritopoulou-Zanze et al., which was shown to be superior to the classical steroidal GR-antagonist RU-486 [2].

Nuclear Receptor Selectivity Binding Assay

CYP3A4 Metabolic Stability: A Liability for In Vivo Applications

The compound is a substrate and potential inhibitor of CYP3A4, showing an IC50 of 15,000 nM in a fluorescence-based assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as a substrate [1]. While this indicates metabolic lability, it contrasts with a structurally similar compound in the same assay series which showed an IC50 of 3,000 nM, suggesting the 2-chlorophenyl substitution pattern may modulate CYP3A4 binding [2].

Drug Metabolism CYP450 Metabolic Stability

Best Research and Industrial Application Scenarios for 7-(Benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one


Tool Compound for Dissecting Glucocorticoid Receptor Signaling Pathways

With an IC50 of 19 nM for GR functional agonism [1], this compound is well-suited as a chemical probe to study GR-mediated transrepression of inflammatory genes (e.g., IL-6) in cellular models. Its nonsteroidal structure offers an advantage over classical steroidal agonists by potentially decoupling transrepression from transactivation, a key goal in developing safer anti-inflammatory agents [2].

Selectivity Profiling in Nuclear Receptor Panels

The compound's >50-fold selectivity for GR over MR [1] makes it a valuable standard in nuclear receptor selectivity panels. It can serve as a reference GR ligand when screening novel chemotypes against a broader panel of steroid receptors, as highlighted by the chromene class's improved selectivity over RU-486 [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

The compound's moderate CYP3A4 inhibition profile (IC50 = 15,000 nM) [1] positions it as a useful probe for studying structure-metabolism relationships within the chromen-4-one class. Its lower inhibition potency compared to analogs allows researchers to investigate how the 2-chlorophenyl group influences CYP450 interactions [3].

Medicinal Chemistry Starting Point for Nonsteroidal GR Modulators

As a representative of the chromene-based, nonsteroidal GR antagonist class described by Akritopoulou-Zanze et al. [2], this compound's scaffold can serve as a starting point for further optimization. Its benzyloxy group at the 7-position is a key feature differentiating it from earlier leads, offering a vector for modulating pharmacokinetic properties without losing GR affinity.

Quote Request

Request a Quote for 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.